molecular formula C10H26B2F8NP B6338453 (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) CAS No. 1222630-51-4

(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate)

Cat. No.: B6338453
CAS No.: 1222630-51-4
M. Wt: 364.9 g/mol
InChI Key: MWVDZPSIELCQBF-UHFFFAOYSA-P
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Mechanism of Action

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

This compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . In these reactions, it facilitates the coupling of two different components to form a new bond.

Result of Action

The primary result of the action of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate) is the facilitation of various coupling reactions. It acts as a ligand, aiding in the formation of new bonds between different components .

Biochemical Analysis

Biochemical Properties

(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Buchwald-Hartwig cross-coupling reactions, Heck reactions, and Hiyama coupling reactions . These interactions are crucial for the synthesis of complex organic molecules, which are essential in biochemical research.

Cellular Effects

The effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to participate in various coupling reactions highlights its versatility and importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for optimizing its use in biochemical research .

Transport and Distribution

The transport and distribution of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of di-T-butylphosphine with (2-ammonioethyl)halide in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The resulting phosphonium salt is then treated with tetrafluoroboric acid to form the bis(tetrafluoroborate) salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • (2-Ammonioethyl)DI-T-butylphosphonium chloride
  • (2-Ammonioethyl)DI-T-butylphosphonium bromide
  • (2-Ammonioethyl)DI-T-butylphosphonium iodide

Uniqueness

(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility compared to other halide salts. This makes it particularly useful in applications requiring high stability and solubility .

Properties

IUPAC Name

2-ditert-butylphosphaniumylethylazanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NP.2BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2*2-1(3,4)5/h7-8,11H2,1-6H3;;/q;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDZPSIELCQBF-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CC[NH3+])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26B2F8NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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